Home > Products > Screening Compounds P41719 > 3-Morpholinobicyclo[1.1.1]pentan-1-amine
3-Morpholinobicyclo[1.1.1]pentan-1-amine - 1936694-19-7

3-Morpholinobicyclo[1.1.1]pentan-1-amine

Catalog Number: EVT-3177444
CAS Number: 1936694-19-7
Molecular Formula: C9H16N2O
Molecular Weight: 168.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Morpholinobicyclo[1.1.1]pentan-1-amine is a bicyclic compound that belongs to a class of chemical structures known as bicycloalkanes. This compound features a morpholine ring fused to a bicyclo[1.1.1]pentane framework, making it an interesting target for synthetic chemists due to its unique structural properties and potential applications in medicinal chemistry. The bicyclo[1.1.1]pentane structure is recognized for its ability to act as a bioisostere of aromatic rings, offering advantages such as enhanced metabolic stability and improved membrane permeability compared to traditional phenyl groups .

Source and Classification

This compound is classified under the category of amines, specifically as a bicyclic amine due to the presence of both the morpholine and bicyclo[1.1.1]pentane moieties. The synthesis of 3-morpholinobicyclo[1.1.1]pentan-1-amine can be achieved through various methods that leverage the unique reactivity of the bicyclo[1.1.1]pentane scaffold, which is derived from [1.1.1]propellane or other precursors .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-morpholinobicyclo[1.1.1]pentan-1-amine can be approached through several methodologies:

  • Aminoalkylation of [1.1.1]Propellane: This method involves the sequential addition of magnesium amides followed by alkyl electrophiles to introduce the morpholine group onto the bicyclo[1.1.1]pentane structure, allowing for efficient incorporation of various amines under mild conditions .
  • Metal-Free Homolytic Aromatic Alkylation: Another approach utilizes metal-free conditions to achieve functionalization at the 3-position of the bicyclo[1.1.1]pentan-1-amine framework, facilitating the introduction of phenyl or other substituents while maintaining structural integrity .

These synthetic routes emphasize the versatility and efficiency in generating diverse derivatives of bicyclo[1.1.1]pentan-1-amines, which can be tailored for specific applications in drug development.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-morpholinobicyclo[1.1.1]pentan-1-amine is characterized by:

  • Bicyclic Framework: The bicyclo[1.1.1]pentane structure consists of three interconnected carbon atoms forming a rigid framework.
  • Morpholine Ring: A six-membered ring containing one oxygen atom and five carbon atoms, which contributes to the compound's basicity and potential interactions with biological targets.

The molecular formula can be represented as C9H15NC_9H_{15}N with a molecular weight of approximately 151.23 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

3-Morpholinobicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions typical for amines, including:

  • N-Alkylation: The nitrogen atom in the morpholine ring can participate in alkylation reactions, allowing for further functionalization.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts, which may enhance solubility and stability in biological systems.

These reactions are crucial for modifying the compound's properties and enhancing its pharmacological profile.

Mechanism of Action

Process and Data

The mechanism of action for 3-morpholinobicyclo[1.1.1]pentan-1-amine primarily involves its interaction with biological targets such as receptors or enzymes:

  • Receptor Binding: The morpholine moiety may facilitate binding to neurotransmitter receptors or other protein targets due to its ability to mimic natural ligands.
  • Modulation of Biological Pathways: By acting as a bioisostere, this compound may influence signaling pathways differently than traditional aromatic compounds, potentially leading to altered pharmacodynamics.

Research into these mechanisms is ongoing, focusing on how structural variations impact activity and selectivity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-Morpholinobicyclo[1.1.1]pentan-1-amine exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents due to the presence of the morpholine group.
  • Stability: The bicyclic structure provides inherent stability against metabolic degradation compared to more conventional aromatic systems.

Relevant data from studies indicate that compounds with similar structures demonstrate favorable pharmacokinetic profiles, suggesting potential utility in drug development .

Applications

Scientific Uses

The applications of 3-morpholinobicyclo[1.1.1]pentan-1-amine are primarily found within medicinal chemistry:

  • Drug Development: Its unique structural features make it suitable for optimizing lead compounds in drug discovery programs aimed at developing new therapeutics with improved efficacy and safety profiles.
  • Bioisosteric Replacement: Utilized as a replacement for aromatic groups in drug candidates, enhancing their metabolic stability while maintaining biological activity.
Bioisosteric Potential of Bicyclo[1.1.1]pentylamines (BCPAs) in Medicinal Chemistry

Theoretical Foundations of BCPAs as Aniline Bioisosteres

Bicyclo[1.1.1]pentylamines (BCPAs) represent a class of strain-release bioisosteres designed to replace aniline moieties while mitigating metabolic liabilities. Their theoretical foundation lies in spatial and electronic mimicry: the bridgehead amine group replicates the hydrogen-bonding capability of aniline’s NH₂, while the bicyclic scaffold provides a near-identical distance (≈2.5 Å) between the amine and the first carbon atom, mirroring the para-substituted benzene ring’s geometry [1] [4]. Crucially, BCPAs exhibit significantly higher Fsp³ character (fraction of sp³-hybridized carbons) compared to planar anilines, which directly influences their three-dimensionality and physicochemical behavior [1] [10]. The high strain energy (≈70 kcal/mol) of the [1.1.1]propellane precursor facilitates efficient radical-based amination, enabling direct functionalization at the bridgehead position [1]. Recent synthetic breakthroughs, particularly via N-centered radical additions (e.g., photoredox catalysis, electron donor-acceptor complexes), have expanded access to complex BCPAs like 3-substituted derivatives, overcoming historical limitations of multistep routes involving azide reductions or acyl nitrene rearrangements [1] [4].

Mitigation of Cytochrome P450-Mediated Metabolic Liabilities via BCPA Substitution

Aniline motifs are notorious for generating reactive metabolites (RMs) via cytochrome P450 (CYP450)-mediated oxidation, leading to quinone-imines or nitroso intermediates that cause hepatotoxicity or immune-mediated adverse effects [1] [5]. BCPAs address this by eliminating the aromatic ring’s π-system, thereby blocking electrophilic epoxidation pathways. A landmark case involves Hsp90 inhibitors: Pfizer’s aniline-containing candidate suffered from rapid metabolic clearance due to benzamide oxidation. Substitution with a BCPA bioisostere (e.g., 3-aminobicyclo[1.1.1]pentane-1-carboxamide) dramatically improved metabolic stability without compromising target affinity [1]. This shift prevents the formation of toxic quinone-imines, as confirmed in in vitro microsomal studies showing reduced RM generation [1] [5]. For 3-morpholinobicyclo[1.1.1]pentan-1-amine, the morpholino group further modulates electron density at the bridgehead amine, potentially attenuating N-oxidation—a common metabolic pathway for tertiary anilines [3] [8].

Role of BCPAs in Enhancing Drug-like Properties: Fsp³ and Three-Dimensionality

BCPAs significantly improve drug-like properties through their high Fsp³ and three-dimensional character:

  • Solubility & Permeability: Replacement of an aryl ring with a BCPA in LpPLA₂ inhibitors increased aqueous solubility by 9-fold (from 8 μM to 74 μM) and artificial membrane permeability by 3-fold (230 nm/s to 705 nm/s), attributed to reduced crystal lattice energy and molecular planarity [10].
  • Lipophilicity: While BCPAs may slightly increase ChromLogD₇.₄ (e.g., +0.7 units in LpPLA₂ inhibitors), the concomitant reduction in aromatic ring count lowers the Property Forecast Index (PFI), a key indicator of developability [10].
  • Saturation Impact: The Fsp³ of 3-morpholinobicyclo[1.1.1]pentan-1-amine is 0.70, compared to ≈0.50 for typical anilines, enhancing solubility and reducing metabolic oxidation rates [3] [10].

Table 1: Physicochemical Properties of Aniline vs. BCPA Bioisosteres

PropertyAniline DerivativesBCPA AnaloguesChange
Fsp³0.40–0.550.65–0.80↑ 30–60%
Solubility (CLND, μM)8 (darapladib)74 (BCP-darapladib)↑ 9-fold
Permeability (AMP, nm/s)230705↑ 3-fold
Aromatic Ring Count10↓ 100%
PFI10.310.0↓ 0.3 units [10]

Case Studies: BCPA Analogues in Optimizing Hsp90 Inhibitors and Other Therapeutics

The integration of BCPAs has revitalized several drug discovery programs:

  • Hsp90 Inhibitors: An early aniline-based Hsp90 inhibitor exhibited potent activity but poor metabolic stability due to CYP3A4-mediated N-oxidation. The BCPA analogue (utilizing 3-aminobicyclo[1.1.1]pentane-1-carboxamide) retained nanomolar inhibition (IC₅₀ ≈ 50 nM) while showing >5-fold lower clearance in human hepatocytes [1] [5].
  • LpPLA₂ Inhibitors (Darapladib/Rilapladib): Replacement of a para-substituted phenyl linker with a BCPA unit (e.g., compound 5 in [10]) maintained potency (pIC₅₀ 9.4 vs. 10.2) while improving FaSSIF solubility >3-fold (>1000 μg/mL vs. 399 μg/mL). X-ray crystallography confirmed identical binding to the oxyanion hole of LpPLA₂ [10].
  • 3-Morpholinobicyclo[1.1.1]pentan-1-amine: This derivative exemplifies tailored BCPAs where the morpholino group fine-tunes polarity and basicity (pKₐ prediction ≈8.5), optimizing membrane penetration for CNS targets. Its synthesis leverages radical amination of [1.1.1]propellane with N-morpholino radicals [3] [6] [8].

Computational Modeling of BCPA–Target Binding Interactions

Computational studies validate BCPAs’ bioisosteric fidelity:

  • Molecular Docking: Overlays of BCPA-containing darapladib with wild-type LpPLA₂ show near-perfect superposition of the bridgehead amine and carbonyl groups within the oxyanion hole (bond distances: 2.8–3.0 Å to Leu153/Phe274 backbone NH) [10].
  • Conformational Analysis: Despite slight steric mismatch (BCPAs occupy ≈85% of the phenyl ring volume), induced-fit adjustments in hydrophobic pockets (e.g., displacement of Leu121/Phe125 in LpPLA₂ by 0.5 Å) accommodate the bicyclic core without significant energy penalties [10].
  • Quantum Mechanics (QM): Strain-release energetics favor exothermic additions to [1.1.1]propellane (ΔG ≈ −20 kcal/mol for radical pathways), explaining the high yields observed in BCPA synthesis [1]. For 3-morpholinobicyclo[1.1.1]pentan-1-amine, DFT calculations predict enhanced solvation energy (ΔGₛₒₗ ≈ −10 kcal/mol) versus aniline due to the amine’s increased accessibility [3].

Properties

CAS Number

1936694-19-7

Product Name

3-Morpholinobicyclo[1.1.1]pentan-1-amine

IUPAC Name

3-morpholin-4-ylbicyclo[1.1.1]pentan-1-amine

Molecular Formula

C9H16N2O

Molecular Weight

168.24

InChI

InChI=1S/C9H16N2O/c10-8-5-9(6-8,7-8)11-1-3-12-4-2-11/h1-7,10H2

InChI Key

UCRUKRSTURZKAN-UHFFFAOYSA-N

SMILES

C1COCCN1C23CC(C2)(C3)N

Canonical SMILES

C1COCCN1C23CC(C2)(C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.